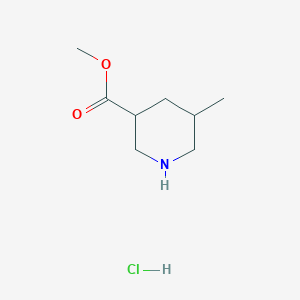

Methyl 5-methylpiperidine-3-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBUUGGYBZEBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-Methylpiperidine-3-Carboxylate Hydrochloride: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of methyl 5-methylpiperidine-3-carboxylate hydrochloride, a key chiral building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's nuanced stereochemistry, outlines a robust synthetic pathway, and establishes a rigorous analytical framework for its characterization. The insights herein are grounded in established chemical principles to empower researchers in their pursuit of novel therapeutic agents.

Section 1: Chemical Identity and Stereochemical Complexity

This compound is a heterocyclic compound whose utility is fundamentally linked to its three-dimensional structure. The piperidine scaffold is a privileged structure in pharmacology, and the specific substitution pattern of this molecule offers significant opportunities for creating structurally diverse and biologically active molecules.[1][2]

The most critical feature of this molecule is the presence of two stereocenters at the C3 and C5 positions of the piperidine ring. This gives rise to diastereomers, which are designated as cis and trans based on the relative orientation of the methyl and methyl carboxylate groups.

-

cis-isomer: The substituents at C3 and C5 are on the same face of the ring.

-

trans-isomer: The substituents at C3 and C5 are on opposite faces of the ring.

Each diastereomer also exists as a pair of enantiomers. This stereochemical complexity is not a trivial detail; the specific spatial arrangement of functional groups dictates how the molecule interacts with chiral biological targets like enzymes and receptors, profoundly influencing its pharmacological profile.

Table 1: Compound Identification

| Identifier | Value | Source/CAS |

|---|---|---|

| IUPAC Name | methyl 5-methylpiperidine-3-carboxylate;hydrochloride | - |

| Molecular Formula | C₈H₁₆ClNO₂ | [3][4] |

| Molecular Weight | 193.67 g/mol | [3][4] |

| CAS Number | 1439815-15-2 (isomer unspecified) | [3][4] |

| CAS Number | 1638767-06-2 (trans-isomer) |[5] |

Section 2: Synthesis and Stereochemical Control

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of a readily available pyridine precursor. This approach is advantageous as it constructs the piperidine core in a single, high-yielding step. However, a critical consideration is that this reaction typically produces a mixture of cis and trans diastereomers, necessitating careful control and subsequent purification.[6]

Rationale for Synthetic Strategy

The chosen pathway begins with the esterification of 5-methylnicotinic acid, followed by the reduction of the pyridine ring. Platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic medium like acetic acid is the gold standard for this transformation. The acidic conditions protonate the pyridine nitrogen, activating the ring for hydrogenation while simultaneously converting the catalyst to its active platinum black form. The stereochemical outcome (the cis/trans ratio) is influenced by factors such as catalyst, solvent, and reaction conditions, but a mixture is the expected outcome. The final step involves forming the hydrochloride salt to improve the compound's stability and handling characteristics.

Detailed Synthetic Protocol

Step 1: Esterification of 5-Methylnicotinic Acid

-

Suspend 5-methylnicotinic acid (1.0 eq.) in methanol (10-15 volumes).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, warm the reaction to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-methylnicotinate.

Step 2: Catalytic Hydrogenation to form Diastereomeric Piperidines

-

In a high-pressure hydrogenation vessel, dissolve methyl 5-methylnicotinate (1.0 eq.) in glacial acetic acid (10 volumes).

-

Add Platinum(IV) oxide (PtO₂, 5-10 mol%) to the solution.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).

-

Heat the reaction to 50-60°C and stir vigorously for 12-24 hours, or until hydrogen uptake ceases.

-

Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude mixture of cis- and trans-methyl 5-methylpiperidine-3-carboxylate as the acetate salt. The diastereomers must be separated by column chromatography (silica gel, using a gradient of dichloromethane/methanol) before proceeding.

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified piperidine ester (either the cis or trans isomer) in anhydrous diethyl ether or ethyl acetate.

-

Cool the solution to 0°C.

-

Bubble dry hydrogen chloride gas through the solution, or add a pre-prepared solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Stir the resulting slurry at 0°C for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

Sources

Spectroscopic Characterization of Methyl 5-methylpiperidine-3-carboxylate hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 5-methylpiperidine-3-carboxylate hydrochloride, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this compound.

Introduction: The Significance of Spectroscopic Analysis

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. Spectroscopic techniques are the bedrock of this characterization, providing a detailed fingerprint of the molecular architecture. For a chiral piperidine derivative like this compound, these methods are not just confirmatory; they are essential for understanding its stereochemistry and purity, which are critical for its biological activity.[1] This guide will delve into the practical application and interpretation of NMR, IR, and MS data for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). The choice of solvent is critical as the N-H proton of the hydrochloride salt may be exchangeable in protic solvents.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: Typically 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.

-

Spectral Width: A sweep width of 0 to 200 ppm.

Caption: Workflow for IR Spectroscopic Analysis.

IR Spectral Data

The following table outlines the key absorption bands expected for this compound, with data for the free base provided for comparison. [2]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Hydrochloride Salt | Reference Wavenumber (cm⁻¹) for Free Base [2] |

|---|---|---|

| N⁺-H₂ stretch | 2700-2250 (broad) | N-H stretch ~3300 (weak) |

| C-H stretch (aliphatic) | 2951-2850 | 2951 |

| C=O stretch (ester) | ~1725 | 1725 |

| N⁺-H₂ bend | 1600-1500 | N-H bend ~1600 |

| C-O stretch (ester) | 1300-1150 | Not specified |

Mass Spectrometry (MS): Determining Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound.

Experimental Protocol: MS Data Acquisition

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infuse the solution directly into the mass spectrometer's ion source via a syringe pump.

Instrumental Parameters (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A range of m/z 50-500 is typically adequate.

-

Capillary Voltage: 3-5 kV.

-

Cone Voltage: 20-40 V (can be optimized).

-

Source Temperature: 100-150 °C.

Caption: Workflow for Mass Spectrometric Analysis.

Mass Spectrometry Data

For this compound (C₈H₁₆ClNO₂), the ESI-MS in positive ion mode would detect the protonated molecule of the free base, [M+H]⁺.

| Ion | Calculated m/z | Expected Observation |

| [C₈H₁₅NO₂ + H]⁺ | 158.1181 | The base peak corresponding to the protonated free base. |

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a robust framework for its structural confirmation and quality assessment. While this guide has relied on data from the corresponding free base to predict the spectral characteristics of the hydrochloride salt, the principles and methodologies outlined herein are directly applicable. For definitive analysis, it is always recommended to acquire spectroscopic data on the specific batch of the hydrochloride salt being used, often available from commercial suppliers. [3][4]This rigorous approach to characterization is indispensable for advancing drug discovery and development programs that utilize this versatile chemical building block.

References

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). PMC - NIH. Available at: [Link]

-

Methyl 5-phenylpiperidine-3-carboxylate hydrochloride (C13H17NO2). PubChemLite. Available at: [Link]

-

Methyl piperidine-3-carboxylate hydrochloride. PubChem. Available at: [Link]

-

Piperidines ESI-revised3. The Royal Society of Chemistry. Available at: [Link]

-

Methyl piperidine-3-carboxylate. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 5-methylpiperidine-3-carboxylate hydrochloride: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 5-methylpiperidine-3-carboxylate hydrochloride, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, stereochemistry, and its burgeoning role in medicinal chemistry, underpinned by field-proven insights and methodologies.

Core Chemical Identity and Properties

This compound is a substituted piperidine derivative recognized for its utility as a scaffold in the synthesis of complex molecular architectures. The presence of a methyl group and a methyl ester functionality on the piperidine ring offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of novel therapeutic agents.

While several isomers of this compound exist, this guide will focus on the racemic mixture commonly identified by the following:

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1439815-15-2 | [1] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

It is crucial for researchers to consider the stereochemistry of this compound, as different isomers, such as cis and trans diastereomers, can arise from the relative orientations of the substituents at the C3 and C5 positions. The specific stereoisomer can significantly influence the pharmacological activity of the final active pharmaceutical ingredient (API). For instance, trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride is identified by CAS number 1638767-06-2.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | Sigma-Aldrich |

| Storage Temperature | 2-8 °C | Sigma-Aldrich |

Synthesis and Mechanistic Insights

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, with numerous strategies developed to access these valuable scaffolds.[2][3] A prevalent and robust method for synthesizing compounds like Methyl 5-methylpiperidine-3-carboxylate involves the catalytic hydrogenation of a corresponding substituted pyridine precursor.

A general, yet illustrative, synthetic workflow is presented below. The rationale behind this approach lies in the accessibility of pyridine precursors and the high efficiency and diastereoselectivity often achievable with modern catalytic systems.

Figure 1: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established methods for the synthesis of substituted piperidine carboxylates.[4][5]

Step 1: Catalytic Hydrogenation of Methyl 5-methylnicotinate

-

To a solution of methyl 5-methylnicotinate (1.0 eq.) in a suitable solvent such as acetic acid or ethanol, add a catalytic amount of platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) (e.g., 10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure. This typically yields a mixture of cis and trans methyl 5-methylpiperidine-3-carboxylate. The cis isomer is often the major product due to steric hindrance directing the hydrogenation from the less hindered face of the pyridine ring adsorbed on the catalyst surface.

Step 2: (Optional) Epimerization to the trans Isomer

-

To a solution of the cis/trans mixture in an anhydrous solvent like THF, add a strong base such as potassium tert-butoxide (KOtBu) (e.g., 1.2 eq.) at room temperature.

-

Stir the mixture to allow for epimerization at the C3 position via enolate formation.

-

Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent.

-

Purify the resulting mixture by column chromatography to isolate the desired trans isomer.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified methyl 5-methylpiperidine-3-carboxylate in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Table 3: Representative NMR Data for cis and trans Methyl 5-methylpiperidine-3-carboxylate

| Nucleus | cis-Isomer (Representative Shifts, ppm) | trans-Isomer (Representative Shifts, ppm) |

| ¹H NMR | 3.68 (s, 3H, OMe), 0.92 (d, 3H, CHMe) | 3.62 (s, 3H, OMe), 1.06 (d, 3H, CHMe) |

| ¹³C NMR | 174.1 (C=O), 51.7 (OMe), 49.8 (CHCO₂), 20.1 (CHMe) | 174.9 (C=O), 51.5 (OMe), 41.3 (CHCO₂), 14.2 (CHMe) |

Note: The chemical shifts are illustrative and can vary based on the solvent and specific isomeric purity. The data is adapted from similar structures for comparative purposes.[6]

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[2] Substituted piperidine-3-carboxylates, like the title compound, serve as critical intermediates in the synthesis of APIs for various therapeutic areas.[7][8]

Key Application Areas:

-

Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting CNS disorders. Its conformational flexibility allows for optimal binding to various receptors and transporters.

-

Anticancer Agents: Novel piperidine derivatives have been investigated for their potential as anticancer agents, including senescence-inducing molecules for melanoma treatment.[9]

-

Antiviral and Antiparasitic Drugs: Piperidine-based compounds have shown promise as inhibitors of viral replication and as antimalarial agents.[10]

-

Metabolic Disorders: The stereochemistry of substituted piperidines has been shown to be crucial for their activity as, for example, GLP-1R agonists in the treatment of metabolic diseases.[7]

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further synthetic elaboration and the introduction of diverse pharmacophores.

Figure 2: Synthetic utility and therapeutic potential of this compound.

Safety and Handling

As a hydrochloride salt of an amine, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its stereochemically rich structure and multiple points for functionalization allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. A thorough understanding of its synthesis, characterization, and chemical properties is essential for its effective utilization in the development of next-generation therapeutics.

References

-

Kirkman, P. M., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

-

Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available at: [Link]

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

-

Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

- O'Brien, P., et al. (2018). Piperidines ESI-revised3. The Royal Society of Chemistry.

-

Gao, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. Available at: [Link]

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.

- PubChemLite. (n.d.).

- ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 13C NMR spectrum.

- ChemicalBook. (n.d.). (s)

- BLD Pharm. (n.d.).

- Pharma Nobili. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design.

- PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093.

- PrepChem.com. (n.d.).

- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)

- Google Patents. (n.d.).

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- Pharma Noble Chem Ltd. (n.d.).

- PubChem. (n.d.).

- NIST WebBook. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester.

- Chemsrc. (2025).

- ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) IR Spectrum.

- Capot Chemical. (n.d.).

Sources

- 1. capotchem.com [capotchem.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. fuaij.com [fuaij.com]

- 8. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 9. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Methyl 5-methylpiperidine-3-carboxylate hydrochloride

Introduction

Methyl 5-methylpiperidine-3-carboxylate hydrochloride is a piperidine derivative of interest in pharmaceutical research and development due to its potential as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any compound intended for therapeutic use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and characterize the solubility and stability of this specific molecule. The methodologies outlined herein are designed to establish a robust data package to support further development, formulation, and regulatory submissions.

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.

Chemical Structure and Properties

-

IUPAC Name: methyl 5-methylpiperidine-3-carboxylate;hydrochloride

-

Molecular Formula: C₈H₁₆ClNO₂[1]

-

Molecular Weight: 193.67 g/mol [1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Appearance | White to off-white solid | Assumed, typical for HCl salts |

| Melting Point | To be determined experimentally | |

| pKa | To be determined experimentally |

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt, this compound is anticipated to exhibit enhanced aqueous solubility compared to its free base form. However, a comprehensive solubility profile across a range of relevant media is essential.

Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Protocol:

-

Solvent Selection: A range of solvents should be utilized, including:

-

Purified Water (e.g., Milli-Q®)

-

pH Buffers (pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions

-

Common organic solvents (e.g., Ethanol, Methanol, Dichloromethane, Acetone)

-

-

Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

Filter the saturated solution through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting: Express solubility in mg/mL and mol/L.

Table 2: Template for Equilibrium Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | ||

| pH 1.2 Buffer | 37 | ||

| pH 4.5 Buffer | 37 | ||

| pH 6.8 Buffer | 37 | ||

| pH 7.4 Buffer | 37 | ||

| Ethanol | 25 | ||

| Methanol | 25 |

Intrinsic Dissolution Rate (IDR)

Objective: To determine the dissolution rate of the pure compound under constant surface area conditions, providing insights into its dissolution kinetics.

Protocol:

-

Pellet Preparation: Compress a known amount of the compound into a pellet of a specific surface area using a hydraulic press.

-

Dissolution Apparatus: Utilize a USP rotating disk apparatus (Wood's apparatus).

-

Experimental Conditions:

-

Dissolution Medium: Typically, a pH buffer relevant to physiological conditions (e.g., pH 6.8).

-

Temperature: 37 °C.

-

Rotation Speed: A standardized speed (e.g., 100 rpm).

-

-

Sample Collection and Analysis: Withdraw aliquots of the dissolution medium at predetermined time intervals and analyze the concentration of the dissolved compound via HPLC.

-

Data Analysis: Plot the cumulative amount of dissolved drug per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate.

Stability Assessment

Evaluating the chemical stability of this compound is crucial to ensure its quality, safety, and efficacy over time. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.[2][3]

Solid-State Stability

Objective: To assess the stability of the solid form of the compound under accelerated storage conditions.

Protocol:

-

Sample Preparation: Store accurately weighed samples of the compound in appropriate containers (e.g., glass vials) under various temperature and humidity conditions as per ICH guidelines (e.g., 40 °C/75% RH, 25 °C/60% RH).

-

Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples for:

-

Appearance: Any change in color or physical form.

-

Assay: Quantification of the parent compound using a stability-indicating HPLC method.

-

Related Substances: Identification and quantification of any degradation products.

-

Water Content: Determined by Karl Fischer titration to assess hygroscopicity.

-

Table 3: Template for Solid-State Stability Data (40 °C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |

| 0 | ||||

| 1 | ||||

| 3 | ||||

| 6 |

Solution-State Stability

Objective: To determine the stability of the compound in solution under various conditions.

Protocol:

-

Solvent Selection: Prepare solutions of the compound in relevant solvents and pH buffers.

-

Storage Conditions: Store the solutions at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) and protect them from light.

-

Time Points: Analyze the solutions at various time intervals (e.g., 0, 24, 48, 72 hours).

-

Analysis: Use a stability-indicating HPLC method to determine the concentration of the parent compound and any degradants.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods.[2][3][4]

Objective: To intentionally degrade the compound under harsh conditions to understand its degradation pathways.

Protocol:

-

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C). The primary expected degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[5][6]

-

Base Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature. This will also likely lead to the hydrolysis of the methyl ester.[5]

-

Oxidation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂). The tertiary amine of the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.[7]

-

Thermal Degradation: Heat a solid sample of the compound in an oven (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using a suitable analytical method like RP-HPLC with a photodiode array (PDA) detector to separate and detect the parent compound and all degradation products. Mass spectrometry (LC-MS) should be employed to identify the structures of the major degradants.

Diagram 1: Hypothetical Degradation Pathways of this compound

Caption: Potential degradation pathways under forced degradation conditions.

Analytical Methodologies

A robust and validated analytical method is critical for the accurate quantification of this compound and its impurities.

HPLC Method for Assay and Impurity Determination

Objective: To develop a stability-indicating HPLC method for the separation and quantification of the parent compound and its potential degradation products.

Protocol:

-

Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: e.g., 30 °C.

-

Detection: UV detection at a suitable wavelength (to be determined by UV scan).

-

Injection Volume: e.g., 10 µL.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Diagram 2: Workflow for Analytical Method Development and Validation

Caption: A typical workflow for HPLC method development and validation.

Hygroscopicity Assessment

Hydrochloride salts of amines can be hygroscopic, meaning they tend to absorb moisture from the atmosphere.[8] This can impact the physical and chemical stability of the compound.

Objective: To evaluate the hygroscopic nature of this compound.

Protocol:

-

Dynamic Vapor Sorption (DVS): This is the preferred method for assessing hygroscopicity.

-

Place a sample of the compound in the DVS instrument.

-

Expose the sample to a range of relative humidity (RH) levels (e.g., 0% to 95% RH in 10% increments) at a constant temperature (e.g., 25 °C).

-

Monitor the change in mass of the sample as it absorbs or desorbs water.

-

-

Data Analysis: Plot the change in mass against the RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

Table 4: Hygroscopicity Classification

| Classification | Water Uptake at 80% RH |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | 0.2% to < 2% |

| Moderately hygroscopic | 2% to < 15% |

| Very hygroscopic | ≥ 15% |

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined protocols, researchers can generate a robust data package that is essential for informed decision-making in the drug development process. The characterization of these fundamental physicochemical properties will facilitate the selection of appropriate formulation strategies, define suitable storage conditions, and support regulatory filings, ultimately contributing to the successful advancement of new therapeutic agents.

References

-

Gourich, W., Song, C. P., Ho, Y. K., et al. (2024). Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids. Journal of Molecular Liquids, 414(Part A), 126054. [Link]

-

Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (1956). 32. The kinetics of the alkaline hydrolysis of esters and amides of 1-and 2-naphthoic acid. Journal of the Chemical Society (Resumed), 170-174. [Link]

-

Smith, H. A., Scrogham, K. G., & Stump, B. L. (1961). The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclohexanedicarboxylic Acids. The Journal of Organic Chemistry, 26(5), 1408-1411. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16336093, Methyl piperidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

Li, S., & Chen, X. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Analysis, 7(6), 345-353. [Link]

-

Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Development and Technology, 19(7), 765-775. [Link]

-

Smith, H. A., Scrogham, K. G., & Stump, B. L. (1961). The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids. The Journal of Organic Chemistry, 26(5), 1408-1411. [Link]

-

Minami, E., & Saka, S. (2006). Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process. Fuel, 85(17-18), 2479-2483. [Link]

-

Li, S., & Chen, X. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Analysis, 7(6), 345-353. [Link]

-

Zografi, G., & Byrn, S. R. (1990). The molecular basis of moisture effects on the physical and chemical stability of drugs in the solid state. International Journal of Pharmaceutics, 63(3), 181-193. [Link]

-

Singh, S., & Kumar, V. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings, 2543(1), 070001. [Link]

-

Kumar, A., Saini, M., & Kumar, V. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Journal of AOAC International, 104(2), 435-443. [Link]

-

Boateng, A. D., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 253. [Link]

-

Kuhnert-Brandstätter, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry, 64(3), 133-138. [Link]

-

Capot Chemical (n.d.). Specifications of this compound. Retrieved from [Link]

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4045-4061. [Link]

-

Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(9), 3563-3574. [Link]

-

Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4045-4061. [Link]

-

Wikipedia (n.d.). Histamine. Retrieved from [Link]

Sources

- 1. capotchem.com [capotchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Histamine - Wikipedia [en.wikipedia.org]

The Piperidine-3-Carboxylate Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals. Among its many derivatives, the piperidine-3-carboxylate motif stands out for its synthetic versatility and presence in numerous biologically active agents. This technical guide provides an in-depth exploration of the discovery and history of these derivatives, tracing their origins from early neurotransmitter research to their current status as indispensable building blocks. We will conduct a comparative analysis of key synthetic strategies, from classical ring-closing reactions to modern catalytic asymmetric methods, explaining the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive survey of the therapeutic landscape shaped by this remarkable heterocyclic core.

Historical Perspective: From Neurotransmission to a Privileged Scaffold

The story of piperidine-3-carboxylate derivatives is intrinsically linked to the elucidation of neurotransmitter function in the central nervous system (CNS).

The Discovery of GABA and the Quest for its Modulators

In 1950, γ-aminobutyric acid (GABA) was identified in the brain by Eugene Roberts and Sam Frankel.[1][2] Its role as the primary inhibitory neurotransmitter in the mammalian CNS was confirmed in 1957, a landmark discovery that opened new avenues for therapeutic intervention in neurological and psychiatric disorders.[1][2][3] Researchers quickly recognized that modulating GABAergic signaling could offer treatments for conditions like epilepsy, anxiety, and spasticity. One promising strategy was to prolong the action of endogenous GABA in the synapse by inhibiting its reuptake via GABA transporters (GATs).[2][4]

The Emergence of Nipecotic Acid

This pursuit led to the design and synthesis of piperidine-3-carboxylic acid, known as nipecotic acid , in the mid-1970s.[5] As a conformationally constrained analog of GABA, nipecotic acid was identified as a potent and specific inhibitor of GABA uptake.[5][6] This discovery was a pivotal moment, providing the scientific community with a crucial pharmacological tool to study the GABAergic system. However, the therapeutic potential of nipecotic acid itself was limited by its poor ability to cross the blood-brain barrier. This challenge spurred decades of medicinal chemistry efforts to create lipophilic derivatives and prodrugs, culminating in clinically successful drugs like Tiagabine, an anticonvulsant that features a lipophilic anchor attached to the (R)-nipecotic acid core.[4][5] The journey of nipecotic acid exemplifies the evolution of a research tool into a therapeutic scaffold, cementing the importance of the piperidine-3-carboxylate core in drug design.

The Synthetic Evolution: Crafting the Piperidine-3-Carboxylate Core

The synthesis of the piperidine-3-carboxylate scaffold has evolved significantly, driven by the need for efficiency, scalability, and, most critically, stereochemical control. The stereochemistry at the C3 position is often paramount for biological activity.[7]

Classical Approaches: Building the Ring

Early syntheses relied on robust, well-established reactions to construct the heterocyclic ring.

-

Dieckmann Condensation: First reported by Walter Dieckmann in 1894, this intramolecular Claisen condensation of a diester is a foundational method for creating cyclic β-keto esters.[8][9][10] For the piperidine scaffold, an appropriately substituted N-protected amino-1,6-diester can be cyclized using a strong base (e.g., sodium ethoxide). The resulting β-keto ester is a versatile intermediate that can be further elaborated to the desired piperidine-3-carboxylate. The primary driving force for this reaction is the formation of a stable five- or six-membered ring.[10][11] While reliable, this method often requires harsh conditions and can be challenging for creating specific substitution patterns.

-

Hydrogenation of Pyridine Precursors: The catalytic hydrogenation of substituted pyridines, particularly nicotinic acid esters (pyridine-3-carboxylates), is another direct and widely used approach.[12] Catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or nickel are commonly employed.[13] A significant advantage of this method is the commercial availability of a wide variety of substituted nicotinic acids. The primary challenge lies in controlling the stereoselectivity of the reduction, which often yields a mixture of cis and trans diastereomers, necessitating subsequent separation or epimerization steps.

Caption: Classical synthetic routes to the piperidine-3-carboxylate scaffold.

Modern Asymmetric Strategies: The Logic of Stereocontrol

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated asymmetric syntheses. The choice of method is dictated by the desired stereochemistry, substitution pattern, and scalability.

-

Chiral Pool Synthesis: This strategy leverages naturally occurring chiral molecules as starting materials. For instance, L-glutamic acid can be converted into enantiomerically pure 3-amino piperidine derivatives, which can then be transformed into the corresponding carboxylates.[14] This approach provides excellent stereocontrol, as the chirality is inherent in the starting material. The causality is clear: by starting with a defined stereocenter, the synthetic sequence is designed to preserve or invert it predictably, avoiding costly chiral resolution steps later on.

-

Catalytic Asymmetric Synthesis: This represents the pinnacle of synthetic efficiency, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

-

Asymmetric Hydrogenation: Chiral transition-metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can hydrogenate prochiral tetrahydropyridine precursors with high enantioselectivity.[13]

-

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A modern cross-coupling approach allows for the synthesis of enantioenriched 3-aryl piperidines from pyridine itself. The process involves partial reduction of the pyridine ring, followed by a Rh-catalyzed asymmetric carbometalation with an arylboronic acid, and a final reduction step.[15] This method is powerful for creating libraries of 3-substituted piperidines.[15]

-

[4+2] Annulation (Kwon Annulation): Chiral phosphines can catalyze the [4+2] annulation of imines with allenes to furnish highly functionalized piperidine derivatives with excellent diastereo- and enantioselectivity.[16][17] This method is advantageous for rapidly building molecular complexity.

-

Caption: Key modern strategies for the asymmetric synthesis of piperidines.

Experimental Protocols: A Validated Approach

The following protocol describes a robust, scalable synthesis of an N-Boc protected piperidine-3-carboxylate ester via catalytic hydrogenation, a common and reliable method in drug development.

Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate

This two-step procedure involves the hydrogenation of a commercially available pyridine precursor followed by N-protection. The choice of a Boc (tert-butoxycarbonyl) protecting group is strategic; it is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it ideal for multi-step syntheses.[14]

Workflow Diagram:

Caption: Workflow for N-Boc protected piperidine-3-carboxylate synthesis.

Step 1: Catalytic Hydrogenation of Ethyl Nicotinate

-

Reactor Setup: To a high-pressure hydrogenation vessel, add ethyl nicotinate (1 equiv.) and glacial acetic acid (approx. 5-10 mL per gram of substrate).

-

Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, Adams' catalyst; approx. 1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: PtO₂ is an effective and reliable catalyst for pyridine ring reduction. Acetic acid is used as the solvent as it protonates the pyridine nitrogen, activating the ring towards hydrogenation.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 16-24 hours.

-

Work-up: Monitor the reaction by TLC or GC-MS until the starting material is consumed. Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue, crude ethyl piperidine-3-carboxylate (ethyl nipecotate), is often carried forward to the next step without further purification.

Step 2: N-protection with Di-tert-butyl dicarbonate

-

Reaction Setup: Dissolve the crude ethyl nipecotate (1 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Base and Reagent Addition: Add triethylamine (Et₃N; approx. 1.5 equiv.) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O; approx. 1.1 equiv.) in the same solvent. Causality: Triethylamine acts as a base to neutralize the acid carried over from the previous step and to facilitate the reaction of the secondary amine with the Boc-anhydride.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate as a clear oil.

Applications in Drug Discovery

The piperidine-3-carboxylate scaffold is a key component in a diverse range of therapeutic agents, leveraging its ability to present substituents in a well-defined three-dimensional orientation. Its derivatives are crucial intermediates and final products in medicinal chemistry.[15][18]

| Compound Class/Example | Therapeutic Area | Biological Target/Mechanism of Action | Key Structural Contribution of Scaffold | Reference |

| Tiagabine | Neurology (Antiepileptic) | Selective GABA Transporter 1 (GAT1) Inhibitor | Presents lipophilic sidechain for BBB penetration while maintaining the core GABA-analog structure for target binding. | [4][5] |

| Niraparib | Oncology | Poly (ADP-ribose) polymerase (PARP) inhibitor | The piperidine ring acts as a rigid linker connecting key pharmacophoric elements for optimal binding in the PARP active site. | [15] |

| (S)-SNAP-5114 | Research Chemical | Selective GABA Transporter 4 (mGAT4) Inhibitor | Serves as a chemical probe to investigate the roles of different GABA transporter subtypes. | [18] |

| Nipecotamide Derivatives | Hematology (Antiplatelet) | Inhibition of platelet aggregation | The 3-carboxamide group is essential for activity; the piperidine ring acts as a scaffold to orient substituents for interaction with platelet sites. | [19] |

| Various Carboxamide Derivatives | Oncology (Antimelanoma) | Induction of senescence-like phenotype | The N-arylpiperidine-3-carboxamide scaffold was identified as a hit for inducing senescence in melanoma cells. | [16] |

Conclusion

From its origins as a tool to probe the fundamental workings of the GABAergic system, the piperidine-3-carboxylate scaffold has matured into one of the most valuable and versatile building blocks in modern drug discovery. Its rich history is paralleled by a dynamic evolution in synthetic chemistry, which has progressed from classical, often arduous, ring-forming reactions to highly sophisticated and efficient catalytic asymmetric methods. This progression has granted chemists precise control over the scaffold's three-dimensional architecture, a critical factor in optimizing interactions with biological targets. The continued development of novel synthetic routes and the exploration of new biological applications ensure that piperidine-3-carboxylate derivatives will remain at the forefront of medicinal chemistry for the foreseeable future.

References

- A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. (n.d.). BenchChem. Retrieved January 19, 2026.

- Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., Song, R., & Lee, K. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(7), 1431–1438.

- Clausen, R. P., & Krogsgaard-Larsen, P. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(8), 887-901.

- Zarudnitskii, E. V., Matviienko, A. H., & Vovk, M. V. (2022).

- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- Zhu, G., & Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235.

- Rovane, S. E., & Rovis, T. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access.

- Clausen, R. P. (2010). An historical perspective on GABAergic drugs. Journal of Receptors and Signal Transduction, 30(5), 275-282.

- Banks, H. D. (1992). Piperidine Synthesis.

- Comparative Catalytic Performance of 4,4'-Trimethylenedipiperidine (TMDP). (n.d.). BenchChem. Retrieved January 19, 2026.

- Stereoselective Synthesis of Piperidine-3-carbothioamide Enantiomers. (n.d.). BenchChem. Retrieved January 19, 2026.

- D'Oca, M. G. M., & Rubinger, M. M. M. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(48), 9655-9688.

- Spiering, M. J. (2018). The discovery of GABA in the brain. Journal of Biological Chemistry, 293(49), 19159–19160.

- Spiering, M. J. (2019). The discovery of GABA in the brain. ASBMB Today.

- Jähn, K., et al. (2025).

- Dieckmann Condensation. (n.d.). Alfa Chemistry. Retrieved January 19, 2026.

- Florey, E. (2006). GABA: history and perspectives. Journal of Experimental Biology, 209(Pt 12), 2213–2219.

- Tsolaki, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(21), 7293.

- Weintraub, P. M., et al. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781-1813.

- Schiess, R., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Archiv der Pharmazie, 352(8), e1900088.

- Zarudnitskii, E. V., Matviienko, A. H., & Vovk, M. V. (2022).

- CN106831540B - A kind of preparation method of (S)-nipecotic acid. (n.d.).

- Progress in the Synthesis and Application of Nipecotic Acid and Its Deriv

- Dieckmann condens

- Dieckmann condensation. (n.d.). In Wikipedia. Retrieved January 19, 2026.

- Schaefer, J. P., & Bloomfield, J. J. (1967).

Sources

- 1. The discovery of GABA in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JBC: The discovery of GABA in the brain [asbmb.org]

- 3. GABA: history and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Substituted Piperidine Carboxylates: A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a cornerstone in the development of novel therapeutics.[1] When functionalized with a carboxylate group, this privileged heterocycle gives rise to a class of compounds—substituted piperidine carboxylates—with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the burgeoning field of substituted piperidine carboxylates, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, multifaceted pharmacological applications, and the intricate structure-activity relationships that govern their therapeutic potential. We delve into their promise as anticancer, antimicrobial, and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights, to empower the next wave of drug discovery in this exciting chemical space.

The Piperidine Carboxylate Scaffold: A Privileged Motif in Medicinal Chemistry

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring structural motif in a vast array of pharmaceuticals and natural products.[2] Its conformational flexibility and the ease with which it can be functionalized make it an attractive starting point for the design of novel bioactive molecules. The introduction of a carboxylate group (or its ester or amide derivatives) at the 2, 3, or 4-position of the piperidine ring adds a critical pharmacophoric feature, enabling interactions with a diverse range of biological targets through hydrogen bonding and ionic interactions. This guide will explore the significant therapeutic potential unlocked by this chemical marriage.

Anticancer Activity: Targeting Proliferation and Survival

Substituted piperidine carboxylates have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and survival.

Induction of Senescence in Melanoma

Recent studies have identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[3] Senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.

One notable example is compound 54 , an S-isomer with a pyridine and a pyrrole moiety, which demonstrated impressive antimelanoma activity with an IC50 of 0.03 µM and induced a senescence-like morphological change with an EC50 of 0.04 µM in A375 human melanoma cells.[3]

Table 1: Anticancer Activity of Selected N-Arylpiperidine-3-carboxamide Derivatives against A375 Melanoma Cells [3]

| Compound | R¹ | R² | R³ | Senescence EC50 (µM) | Antiproliferative IC50 (µM) |

| 1 | H | H | Thiazole | >10 | >10 |

| 54 | H | Pyridine | Pyrrole | 0.04 | 0.03 |

| 55 | H | Pyridine (2-N) | Pyrrole | >10 | >10 |

Tubulin Polymerization Inhibition

The microtubule network is a critical target in cancer therapy, and several piperidine-containing compounds have been shown to disrupt its dynamics.[4][5] While direct examples of piperidine carboxylates as tubulin inhibitors are emerging, the broader class of piperidine derivatives shows significant promise. For instance, novel arylamide derivatives containing a piperazine moiety have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[4] The development of piperidine carboxylate analogs that target tubulin is a promising avenue for future research.

Modulation of Key Signaling Pathways

Piperidine derivatives have been shown to modulate several crucial signaling pathways essential for cancer cell survival and proliferation, including the PI3K/Akt pathway. The PI3K/Akt signaling cascade is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Caption: The PI3K/Akt signaling pathway, a key target for anticancer piperidine derivatives.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted piperidine carboxylates have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][6]

Broad-Spectrum Antibacterial and Antifungal Activity

Studies on novel sulfonyl piperidine carboxamide derivatives prepared from N-Boc-piperidine-3-carboxylic acid have revealed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal organisms.[2][6] The minimum inhibitory concentration (MIC) is a key metric for quantifying the potency of antimicrobial agents.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Sulfonyl Piperidine Carboxamide Derivatives [2][6]

| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |

| Derivative A | 125 | 250 | 250 |

| Derivative B | 62.5 | 125 | 125 |

| Ciprofloxacin | 0.97 | 0.48 | - |

| Fluconazole | - | - | 1.95 |

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of piperidine carboxylates is highly dependent on the nature and position of the substituents. For instance, in a series of piperidine-4-carboxamide derivatives, a 1-(2ʹ, 4ʹ,6ʹ-Trimethyl-benzenesulfonyl) substituent (Compound III) showed good antifungal activity.[7] This suggests that bulky, lipophilic groups on the piperidine nitrogen can enhance antifungal potency.

Caption: Key structural features influencing the antimicrobial activity of piperidine carboxylates.

Neuroprotective Effects: Combating Neurodegenerative Disorders

Substituted piperidine carboxylates, particularly derivatives of nipecotic acid (piperidine-3-carboxylic acid), have shown significant potential in the treatment of neurodegenerative diseases like Alzheimer's disease.[8][9] Their mechanisms of action often involve antioxidant, anti-inflammatory, and enzyme inhibitory activities.

Multi-Targeting Strategy for Alzheimer's Disease

A promising strategy in Alzheimer's drug discovery is the development of multi-target-directed ligands. Ethyl nipecotate (ethyl-piperidine-3-carboxylate) has been amidated with various carboxylic acids possessing antioxidant and anti-inflammatory properties.[9] These hybrid molecules have demonstrated the ability to inhibit lipid peroxidation, act as free radical scavengers, and inhibit acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology.

Table 3: Neuroprotective Activities of Ethyl Nipecotate Derivatives [9]

| Compound | Lipid Peroxidation IC50 (µM) | AChE Inhibition IC50 (µM) |

| Derivative with Ferulic Acid | 35 | 68 |

| Derivative with Sinapic Acid | 28 | 55 |

| Derivative with Butylated Hydroxycinnamic Acid | 20 | 47 |

GABA Reuptake Inhibition

Nipecotic acid itself is a known inhibitor of γ-aminobutyric acid (GABA) reuptake.[10] While nipecotic acid has poor blood-brain barrier penetration, ester derivatives have been synthesized as prodrugs to improve brain delivery.[10] For example, the p-nitrophenyl ester of nipecotic acid has shown significant anticonvulsant activity in animal models, suggesting its potential for treating neurological disorders characterized by GABAergic dysfunction.[11]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of N-Arylpiperidine-3-carboxamides[13]

Caption: General synthetic workflow for N-arylpiperidine-3-carboxamides.

Step-by-Step Protocol:

-

Amide Coupling: To a solution of Boc-nipecotic acid (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes. Add the desired substituted aniline (1.0 eq) and continue stirring overnight.

-

Work-up and Purification: Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Boc Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure.

-

Reductive Amination: Dissolve the deprotected amine in dichloroethane (DCE). Add the desired aldehyde (1.1 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir the reaction at room temperature overnight.

-

Final Work-up and Purification: Quench the reaction with saturated NaHCO₃ solution and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)[14]

Materials:

-

Test compounds (dissolved in DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial/fungal strains

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using MHB. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Cycle Analysis by Flow Cytometry[15][16][17][18]

Materials:

-

Cancer cell line of interest

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

Substituted piperidine carboxylates represent a versatile and highly promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents, coupled with their synthetic tractability, makes them an attractive area for further investigation. Future research should focus on expanding the chemical diversity of this scaffold, elucidating the precise molecular mechanisms of action for promising lead compounds, and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy. The continued exploration of substituted piperidine carboxylates holds great promise for the development of next-generation therapies for a multitude of human diseases.

References

- Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).

- Lee, S. E., & Lerman, A. (n.d.).

- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.

- Kim, H. J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(7), 1437–1443.

- Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).

- Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry.

- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.

- BenchChem. (2025).

- Li, Y., et al. (2021). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. European Journal of Medicinal Chemistry, 223, 113642.

- Desplat, V., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry, 113, 214–227.

- Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure.

- Kim, H. J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(7), 1437–1443.

- Patel, K. (2025).

- Falch, E., et al. (1990). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry, 33(5), 1421–1425.

- Desplat, V., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry, 113, 214–227.

- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-368.

- Ahmad, V. U., et al. (2002). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 15(2), 25-31.

- Gkantzou, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7016.

- Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).

- Wood, J. D., et al. (1984). Anticonvulsant activity of the nipecotic acid ester, (+/-)

- Gkantzou, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7016.

- BenchChem. (2025).

- BenchChem. (n.d.). Piperazino-piperidine Scaffold for Drug Discovery.

- Naicker, L., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 783-794.

- Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(3), 5636-5641.

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- Wang, L., et al. (2020). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1276–1286.

- Al-Obaid, A. M., et al. (1989). Design, synthesis and biological evaluation of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 32(12), 2533–2540.

- DTIC. (2025). Piperidine Synthesis.

- BenchChem. (2025).

- Al-Sha'er, M. A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113170.

- S. M. Ali, et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(10), 2465.

- Crider, A. M., et al. (1982). Esters of nipecotic and isonipecotic acids as potential anticonvulsants. Journal of Pharmaceutical Sciences, 71(11), 1214–1219.

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Ravindernath, A., & Reddy, M. S. (2013).

- Patel, S. (2025). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)

- Google Patents. (n.d.).

- Sudha, T., & Sangeetha, S. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 101-106.

- SciSpace. (n.d.). A General Strategy for N–(Hetero)

- Li, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2735.

- Papakyriakou, A., et al. (2022). New Anticancer Agents: Design, Synthesis and Evaluation. International Journal of Molecular Sciences, 23(19), 11843.

- Open Research@CSIR-NIScPR. (n.d.).

- ChemRxiv. (2023). A General Strategy for N–(Hetero)

- Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 27(19), 6649.

- Wang, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. European Journal of Medicinal Chemistry, 116, 105–116.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. asianpubs.org [asianpubs.org]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Esters of nipecotic and isonipecotic acids as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Conformational Analysis of Methylpiperidine Carboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction

Significance of Methylpiperidine Carboxylates in Medicinal Chemistry and Drug Discovery